molecular formula C9H7F2N3O2 B13197922 4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid

4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid

Cat. No.: B13197922
M. Wt: 227.17 g/mol
InChI Key: DALAOFFVTJFGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid is a versatile chemical intermediate primarily used in medicinal chemistry and drug discovery research. This compound features the imidazo[1,5-a]pyrimidine scaffold, a privileged structure known for its prevalence in pharmaceuticals and its ability to interact with various biological targets, particularly protein kinases source . The carboxylic acid functional group at the 8-position makes it a key building block for the synthesis of more complex molecules, such as amides and esters, via coupling reactions source . The difluoromethyl group at the 4-position is a common bioisostere that can influence the molecule's pharmacokinetic properties, including its metabolic stability and membrane permeability source . Researchers utilize this compound to develop and explore novel small-molecule inhibitors for various disease targets. It is supplied as a high-purity solid for use in laboratory-scale synthesis and is intended For Research Use Only, not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H7F2N3O2

Molecular Weight

227.17 g/mol

IUPAC Name

4-(difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid

InChI

InChI=1S/C9H7F2N3O2/c1-4-2-5(7(10)11)14-3-12-6(9(15)16)8(14)13-4/h2-3,7H,1H3,(H,15,16)

InChI Key

DALAOFFVTJFGJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=CN2C(=C1)C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Difluoromethylated Intermediate

  • Reagents & Conditions:
    • 2,2-Difluoroacetyl halide (X = F or Cl) as the difluoromethyl source.
    • Alpha, beta-unsaturated ester derivatives as the backbone precursor.
    • Acid-binding agents such as potassium iodide (KI) or potassium bromide (KBr).
    • Organic solvents like dichloromethane or acetonitrile.
    • Low-temperature conditions (-30°C to 0°C) to control reactivity.

Procedure:

  • Dissolve the alpha, beta-unsaturated ester and acid-binding agent in an organic solvent.
  • Add 2,2-difluoroacetyl halide dropwise under cooling to prevent side reactions.
  • Stir the mixture to facilitate substitution/hydrolysis, yielding an alpha-difluoroacetyl intermediate.
  • Purify by filtration or extraction.

Step 2: Cyclization to Form the Heterocyclic Core

  • Reagents & Conditions:
    • Methyl hydrazine hydrate as the cyclization agent.
    • Catalysts such as sodium iodide (NaI) or potassium iodide (KI).
    • Acidic conditions for cyclization (e.g., acetic acid).
    • Elevated temperature (reflux) to promote ring closure.

Procedure:

  • Add methyl hydrazine to the intermediate solution with a catalytic amount of KI.
  • Reflux under controlled temperature (around 180°C) to induce cyclization.
  • Acidify the reaction mixture to precipitate the crude product.
  • Recrystallize from alcohol-water mixtures to purify the final heterocyclic acid.

Yield & Purity:

  • Typical yields are around 79-80% with purity exceeding 99% as determined by HPLC.

Preparation Method 2: Multi-Component Condensation Approach

This method involves a one-pot or sequential addition of reagents to build the heterocyclic core with high regioselectivity.

Step 1: Formation of Difluoromethylated Intermediate

  • React 2,2-difluoroacetyl halide with alpha, beta-unsaturated esters in the presence of potassium iodide.
  • Hydrolyze the intermediate with alkali to obtain the difluoromethylated carboxylic acid precursor.

Step 2: Cyclization with Hydrazine Derivatives

  • Add methyl hydrazine hydrate along with a catalyst (e.g., NaI) in an organic solvent.
  • Conduct low-temperature condensation followed by heating to promote ring closure.
  • Acidify, isolate, and purify the product.

Advantages:

  • Simplified operation with readily available raw materials.
  • High yields (~80%) and high purity (over 99%).

Alternative Synthetic Routes: Literature-Inspired Modifications

Microwave-Assisted Synthesis

  • Recent studies on pyrazolo[1,5-a]pyrimidines have employed microwave irradiation at 180°C to accelerate the cyclization process, achieving yields of 88–96% within shorter reaction times.
  • Suitable for derivatives with various substituents, including methyl and difluoromethyl groups, although care must be taken to prevent decomposition of sensitive groups like coumarin derivatives.

Multi-Step Synthesis via Trifluoromethylation

  • Some approaches involve initial synthesis of pyrimidine derivatives followed by trifluoromethylation using reagents like Togni’s reagent or similar electrophilic trifluoromethylating agents, then subsequent functionalization to introduce the methyl group at the 2-position.

Notes on Reaction Conditions and Purification

Aspect Details
Solvents Dichloromethane, ethanol, methanol, acetic acid, or solvent mixtures (35-65% alcohol-water)
Catalysts Potassium iodide, sodium iodide, DMAP, EDCI, DCC
Temperature Range -30°C to reflux temperatures (~180°C for microwave reactions)
Purification Recrystallization, column chromatography, extraction with dichloromethane

Summary of Key Data

Method Raw Materials Yield Purity Advantages Limitations
Cyclization of difluoromethylated intermediates Difluoromethyl halides, esters, methyl hydrazine ~79-80% >99% (HPLC) High purity, straightforward Multi-step, requires low temperatures
Multi-component condensation Difluoroacetyl halides, hydrazines ~80% >99% Simplified, scalable Sensitive to decomposition under microwave
Microwave-assisted synthesis Various precursors Up to 96% High Rapid, high yield Equipment-dependent

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The imidazole and pyrimidine rings can interact with nucleic acids and proteins, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with three structurally analogous imidazo[1,5-a]pyrimidine derivatives (Table 1). Key differences in substituents, molecular weight, and functional groups are highlighted.

Table 1: Structural and Physicochemical Comparison of Imidazo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Evidence ID
3-Ethyl-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid 3-Ethyl, 2-Methyl, 4-Methyl C₁₁H₁₃N₃O₂ 219.24 Carboxylic acid, Imidazole
3-Bromoimidazo[1,5-a]pyrimidine-8-carboxylic acid 3-Bromo C₇H₄BrN₃O₂ 242.03 Carboxylic acid, Bromine
Ethyl (5R)-5-(4-cyanophenyl)-7-methyl-8-[3-(trifluoromethyl)phenyl]-1,5-dihydroimidazo[1,2-a]pyrimidin-4-ium-6-carboxylate 5-(4-Cyanophenyl), 7-Methyl, 8-(Trifluoromethylphenyl) C₂₄H₂₀F₃N₄O₂ 477.44 Carboxylate ester, Trifluoromethyl, Cyano

Key Findings:

Substituent Effects on Molecular Weight and Reactivity: The brominated analog (242.03 g/mol, ) has a higher molecular weight than the ethyl/methyl-substituted compound (219.24 g/mol, ), reflecting bromine’s atomic mass. The difluoromethyl group in the target compound would likely result in a molecular weight between 220–240 g/mol, depending on additional substituents.

Functional Group Impact on Bioactivity: The carboxylic acid group at position 8 (common to and ) enables hydrogen bonding, which is critical for target binding in enzyme inhibitors. The trifluoromethyl and cyano groups in suggest enhanced metabolic stability and lipophilicity, traits often desirable in drug candidates.

Steric and Electronic Differences: The 3-ethyl and 4-methyl groups in introduce steric bulk, which may hinder interactions with flat binding pockets. The imidazo[1,2-a]pyrimidine core in (vs.

Research Implications

  • Synthetic Challenges : Introducing a difluoromethyl group at position 4 requires selective fluorination techniques, which are less straightforward than bromination (as in ) or alkylation (as in ).
  • Pharmacological Potential: The difluoromethyl group’s balance of electronegativity and hydrophobicity may optimize pharmacokinetic profiles compared to bulkier substituents (e.g., trifluoromethyl in ).

Limitations and Recommendations

  • Data Gaps : Direct experimental data (e.g., solubility, LogP, IC₅₀ values) for the target compound are absent in the provided evidence.
  • Future Directions : Computational modeling (e.g., DFT for electronic effects) and synthesis followed by in vitro assays are recommended to validate hypotheses derived from structural analogs.

Biological Activity

4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid is a synthetic compound belonging to the class of imidazopyrimidine derivatives. Its unique structure, characterized by a difluoromethyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 8-position, suggests potential biological activity. This article reviews the known biological activities of this compound and its analogs, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7F2N3O2. The imidazo[1,5-a]pyrimidine core is known for its diverse biological activities, including antimicrobial and antiviral properties. The presence of the difluoromethyl group may enhance lipophilicity and metabolic stability, potentially leading to improved biological efficacy.

Antimicrobial Studies

A study evaluating various imidazopyrimidine derivatives revealed that some compounds exhibited broad-spectrum antimicrobial activity. For example, derivatives similar to this compound showed effective inhibition against Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent activity .

Antiviral Studies

In a study focused on HIV integrase inhibitors, several derivatives were synthesized and tested for their ability to inhibit viral replication. Notably, compounds derived from imidazopyrimidine structures demonstrated EC50 values ranging from 0.8 μM to 4.14 μM against HIV-1 . This suggests that modifications in the structure can lead to enhanced antiviral properties.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected compounds related to the imidazopyrimidine class:

Compound NameBiological ActivityEC50/MIC Values
This compoundNot directly studiedN/A
Thieno[2,3-d]pyrimidine-4-carboxamideAntimicrobialMIC = 0.25 μg/mL
4-Oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acidAnti-HIVEC50 = 0.8 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.